molecular formula C9H18N2O3 B6231210 tert-butyl 4-amino-1,2-oxazinane-2-carboxylate CAS No. 2731014-16-5

tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

Cat. No.: B6231210
CAS No.: 2731014-16-5
M. Wt: 202.3
InChI Key:
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Description

tert-butyl 4-amino-1,2-oxazinane-2-carboxylate: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol It is a derivative of oxazinane, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-amino-1,2-oxazinane with a carboxylating agent. One common method involves the use of tert-butyl chloroformate as the carboxylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-amino-1,2-oxazinane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazinane ring can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is unique due to its specific structure, which combines the properties of oxazinane with the tert-butyl and amino functional groups.

Properties

CAS No.

2731014-16-5

Molecular Formula

C9H18N2O3

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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